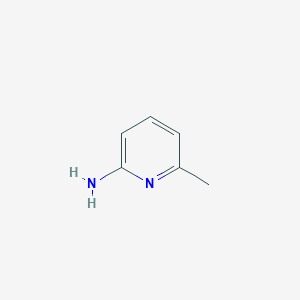

2-Amino-6-methylpyridine

Cat. No. B158447

Key on ui cas rn:

1824-81-3

M. Wt: 108.14 g/mol

InChI Key: QUXLCYFNVNNRBE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03935195

Procedure details

The intermediate 2-amino-6-methylpyridine is prepared as follows: To a solution of 68 g. (0.63 mole) of 2-amino-6-methylpyridine in about 500 ml. of glacial acetic acid, cooled to 10°-15° C., is added a mixture of 170.2 g. (2.1 moles) of sodium thiocyanate suspended in about 570 ml. of glacial acetic acid. A solution containing 30.5 ml. of bromine in about 60 ml. of glacial acetic acid is then added, and the mixture is stirred at 10°-15° C. for 1 hour and then at 75°-80° C. for 1/2 hour. The solution is filtered, and the solvent is removed from the filtrate under reduced pressure. The residue is recrystallized from isopropyl alcohol containing activated charcoal. The 2-amino-5-methylthiazolo[4,5-b]pyridine thus obtained melts at 150°-160° C. The product is hydrolyzed by refluxing 8 g. of the material in 120 ml. of 20 percent aqueous sodium hydroxide solution for 6 hours. The resulting cloudy solution is filtered, and the filtrate is acidified and reduced to dryness. The residue is extracted with hot ligroin to yield 2-amino-6-methyl-3-pyridinethiol, melting at 133°-138° C.

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.[S-:9]C#N.[Na+].BrBr>C(O)(=O)C>[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.[NH2:1][C:2]1[C:7]([SH:9])=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.63 mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=NC(=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

2.1 mol

|

|

Type

|

reactant

|

|

Smiles

|

[S-]C#N.[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture is stirred at 10°-15° C. for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a mixture of 170.2 g

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A solution containing 30.5 ml

|

WAIT

|

Type

|

WAIT

|

|

Details

|

at 75°-80° C. for 1/2 hour

|

|

Duration

|

0.5 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solution is filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent is removed from the filtrate under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue is recrystallized from isopropyl alcohol containing activated charcoal

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by refluxing 8 g

|

WAIT

|

Type

|

WAIT

|

|

Details

|

of 20 percent aqueous sodium hydroxide solution for 6 hours

|

|

Duration

|

6 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting cloudy solution is filtered

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The residue is extracted with hot ligroin

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=NC(=CC=C1)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=NC(=CC=C1S)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US03935195

Procedure details

The intermediate 2-amino-6-methylpyridine is prepared as follows: To a solution of 68 g. (0.63 mole) of 2-amino-6-methylpyridine in about 500 ml. of glacial acetic acid, cooled to 10°-15° C., is added a mixture of 170.2 g. (2.1 moles) of sodium thiocyanate suspended in about 570 ml. of glacial acetic acid. A solution containing 30.5 ml. of bromine in about 60 ml. of glacial acetic acid is then added, and the mixture is stirred at 10°-15° C. for 1 hour and then at 75°-80° C. for 1/2 hour. The solution is filtered, and the solvent is removed from the filtrate under reduced pressure. The residue is recrystallized from isopropyl alcohol containing activated charcoal. The 2-amino-5-methylthiazolo[4,5-b]pyridine thus obtained melts at 150°-160° C. The product is hydrolyzed by refluxing 8 g. of the material in 120 ml. of 20 percent aqueous sodium hydroxide solution for 6 hours. The resulting cloudy solution is filtered, and the filtrate is acidified and reduced to dryness. The residue is extracted with hot ligroin to yield 2-amino-6-methyl-3-pyridinethiol, melting at 133°-138° C.

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.[S-:9]C#N.[Na+].BrBr>C(O)(=O)C>[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.[NH2:1][C:2]1[C:7]([SH:9])=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.63 mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=NC(=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

2.1 mol

|

|

Type

|

reactant

|

|

Smiles

|

[S-]C#N.[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture is stirred at 10°-15° C. for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a mixture of 170.2 g

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A solution containing 30.5 ml

|

WAIT

|

Type

|

WAIT

|

|

Details

|

at 75°-80° C. for 1/2 hour

|

|

Duration

|

0.5 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solution is filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent is removed from the filtrate under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue is recrystallized from isopropyl alcohol containing activated charcoal

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by refluxing 8 g

|

WAIT

|

Type

|

WAIT

|

|

Details

|

of 20 percent aqueous sodium hydroxide solution for 6 hours

|

|

Duration

|

6 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting cloudy solution is filtered

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The residue is extracted with hot ligroin

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=NC(=CC=C1)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=NC(=CC=C1S)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |